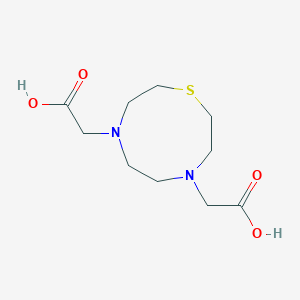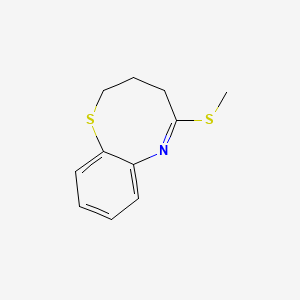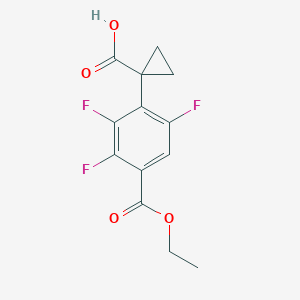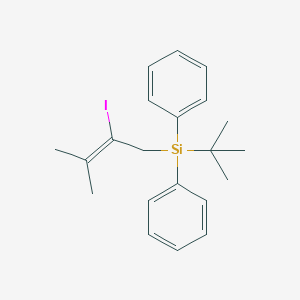
3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate: is a fluorinated ester compound with the molecular formula C8H10F4O2 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts significant chemical stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate typically involves the esterification of 3,3,4,4-tetrafluorobutanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance and are used in coatings, adhesives, and sealants.
Biology: The compound is used in the development of fluorinated biomaterials, which have applications in drug delivery and medical devices due to their biocompatibility and stability.
Medicine: In medicinal chemistry, the compound is explored for its potential use in the design of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The compound’s ester group can undergo hydrolysis, releasing the active fluorinated alcohol, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
Comparison:
- 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate has four fluorine atoms, providing a balance between chemical stability and reactivity.
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate has seven fluorine atoms, offering higher chemical resistance but potentially lower reactivity.
- 2,2,3,3-Tetrafluoropropyl methacrylate has a similar number of fluorine atoms but a different carbon chain length, affecting its physical properties.
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate has six fluorine atoms, providing intermediate properties between the other compounds.
The unique combination of fluorine atoms and the ester group in this compound makes it a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
138506-00-0 |
|---|---|
Formule moléculaire |
C8H10F4O2 |
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10F4O2/c1-5(2)6(13)14-4-3-8(11,12)7(9)10/h7H,1,3-4H2,2H3 |
Clé InChI |
XZPZCHSPDJPFSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)



